

Pinofuranoxin A: A Technical Guide on its Biological Origin and Natural Source

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Compound of Interest

Compound Name: Pinofuranoxin A

Cat. No.: B12417595

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Introduction

Pinofuranoxin A is a recently discovered bioactive natural product with significant phytotoxic, antifungal, and zootoxic activities.^{[1][2]} This technical guide provides an in-depth overview of its biological origin, natural source, and the methodologies for its isolation and characterization. The information presented is intended to support further research into its mechanism of action and potential applications in drug development and agriculture.

Biological Origin and Natural Source

Pinofuranoxin A is a secondary metabolite produced by the fungus *Diplodia sapinea* (also known as *Sphaeropsis sapinea*).^{[1][3]} *D. sapinea* is a globally distributed pathogenic fungus that primarily infects conifer species, causing diseases such as tip blight, cankers, and dieback.^[1] The specific strain from which **Pinofuranoxin A** was first isolated was obtained from a cankered branch of a maritime pine (*Pinus pinaster*) in a declining stand located in northwest Tunisia. This fungus can exist as an endophyte within healthy host tissues, transitioning to a pathogenic state when the host is weakened by environmental stressors such as drought or hail.

Chemical Profile

Pinofuranoxin A is characterized as a trisubstituted furanone, a class of heterocyclic organic compounds. Its chemical structure contains reactive functional groups, including an α,β -unsaturated carbonyl system and an epoxide ring, which are believed to be responsible for its biological activities. These groups can react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, suggesting a mechanism of action involving covalent modification of target biomolecules.

Quantitative Data

The production and isolation of **Pinofuranoxin A** from fungal cultures have been quantified, providing a baseline for yield expectations in a laboratory setting. The following table summarizes the key quantitative data from the initial isolation study.

Parameter	Value	Reference
Fungal Culture Volume	5 L	
Initial Crude Extract Yield (oily brown residue)	316 mg	
Intermediate Fraction Mass (fourth fraction)	10.9 mg	
Final Yield of Pinofuranoxin A	3.4 mg	

Experimental Protocols

The following sections detail the methodologies employed in the cultivation of *Diplodia sapinea*, and the subsequent extraction, purification, and characterization of **Pinofuranoxin A**.

Fungal Cultivation and Metabolite Production

Diplodia sapinea was cultured in a liquid medium to facilitate the extraction of its secondary metabolites.

- Culture Medium: Czapek medium amended with 2% corn meal.
- pH: Adjusted to 5.7.

- **Cultivation:** The fungus was grown in the liquid medium, allowing for the secretion of metabolites into the culture filtrate.

Extraction and Purification

A multi-step process was utilized to isolate **Pinofuranoxin A** from the culture filtrate.

- **Initial Extraction:** The culture filtrate (5 L) was exhaustively extracted with ethyl acetate (EtOAc). The solvent was then evaporated to yield an oily brown residue (316 mg).
- **Column Chromatography (CC):** The crude extract was subjected to column chromatography for initial fractionation.
 - **Stationary Phase:** Not specified, but likely silica gel.
 - **Mobile Phase:** A mixture of chloroform (CHCl₃) and isopropanol (iPrOH) in an 85:15 (v/v) ratio.
 - **Outcome:** Ten homogeneous fractions were collected.
- **Thin-Layer Chromatography (TLC):** The fourth fraction (10.9 mg), which showed biological activity, was further purified by preparative thin-layer chromatography.
 - **Stationary Phase:** Silica gel plate.
 - **Mobile Phase:** A mixture of n-hexane and ethyl acetate (EtOAc) in a 1:1 (v/v) ratio.
 - **Outcome:** An oily homogeneous compound, identified as **Pinofuranoxin A** (3.4 mg), was obtained with an R_f value of 0.27.

Structural Characterization

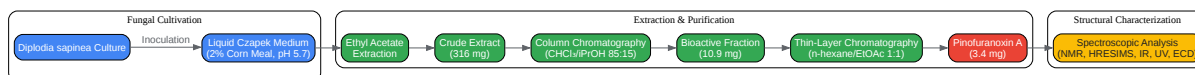
The chemical structure of **Pinofuranoxin A** was elucidated using a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule.

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact mass and molecular formula of the compound.
- Infrared (IR) Spectroscopy: Provided information about the functional groups present in the molecule.
- Ultraviolet (UV) Spectroscopy: Used to identify the presence of chromophores.
- Electronic Circular Dichroism (ECD) Spectroscopy: Employed in conjunction with computational analyses to assign the absolute configuration of the stereocenters.

Visualizations

Experimental Workflow for Pinofuranoxin A Isolation

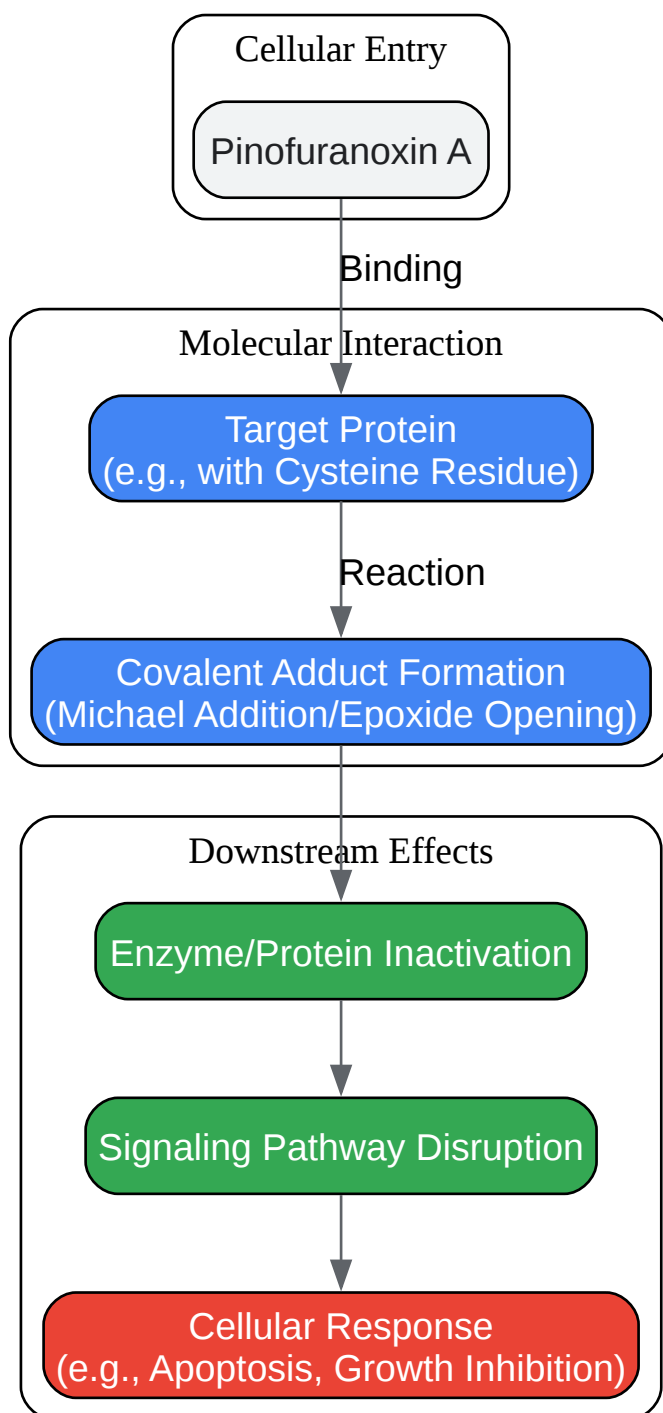


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Caption: Workflow for the isolation and characterization of **Pinofuranoxin A**.

Proposed Mechanism of Action and Potential Signaling Pathway Interactions

The exact signaling pathways affected by **Pinofuranoxin A** have not yet been elucidated. However, based on its chemical structure containing an α,β -unsaturated carbonyl moiety and an epoxide ring, a plausible mechanism of action involves the covalent modification of cellular proteins. The diagram below illustrates this proposed mechanism and its potential downstream consequences.



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